![molecular formula C8H3ClF3N3O B1415729 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1105193-32-5](/img/structure/B1415729.png)
2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)pyridine is a chloro (trifluoromethyl) pyridine . It has a molecular formula of C6H3ClF3N and a molecular weight of 181.54 g/mol . It appears as a colorless or light yellow transparent liquid or crystal .
Synthesis Analysis
2-Chloro-5-trifluoromethylpyridine can be synthesized by fluorination of 2-chloro-5-trichloromethylpyridine . It is also mentioned that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The InChI string for 2-Chloro-5-(trifluoromethyl)pyridine isInChI=1S/C6H3ClF3N/c7-5-2-1-4 (3-11-5)6 (8,9)10/h1-3H and the InChIKey is JFZJMSDDOOAOIV-UHFFFAOYSA-N . The Canonical SMILES string is C1=CC (=NC=C1C (F) (F)F)Cl . Chemical Reactions Analysis
Trifluoromethylpyridines, including 2-Chloro-5-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C . It is a white to yellowish crystalline low melting solid .Applications De Recherche Scientifique
Antitumor Activity
Research on 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to 2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, has shown potential in medical applications, particularly in antitumor activity. These compounds, including variants like compound 17, have exhibited significant in vitro anti-cancer activity against a range of cell lines, showing promise as therapeutic agents (Maftei et al., 2016).
Synthesis and Characterization
The synthesis and characterization of 1,2,4-oxadiazole derivatives have been extensively studied. Novel methods to synthesize derivatives of 2-trifluoromethyl-nicotinic acid, which include 2-chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, have been developed. These compounds serve as key intermediates in the manufacturing of certain inhibitors, demonstrating their importance in chemical synthesis (Kiss et al., 2008).
Apoptosis Inducers and Anticancer Agents
Some 1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers, with potential as anticancer agents. For example, compound 1d, which is structurally related to 2-chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine, has shown activity against breast and colorectal cancer cell lines. These findings underscore the potential of such derivatives in developing new cancer therapies (Zhang et al., 2005).
Herbicidal Activity
Research has also explored the use of 1,2,4-oxadiazole derivatives in agriculture, particularly as herbicides. Compounds like 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have shown effective herbicidal activity against various weeds. This indicates potential agricultural applications of derivatives related to 2-chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (Tajik & Dadras, 2011).
Synthesis of Platinum Complexes with Antitumor Activity
The synthesis of platinum complexes incorporating 1,2,4-oxadiazole derivatives demonstrates their potential in developing antitumor agents. These complexes have been tested in vitro against several tumor cell lines, showing promising anti-proliferative effects. This research opens avenues for utilizing these compounds in cancer therapy (Rubino et al., 2016).
Safety And Hazards
2-Chloro-5-(trifluoromethyl)pyridine is considered hazardous. It can cause skin and eye irritation and may cause respiratory system toxicity . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
Orientations Futures
Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Propriétés
IUPAC Name |
3-(6-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3O/c9-5-2-1-4(3-13-5)6-14-7(16-15-6)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZNZYRQOVINBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



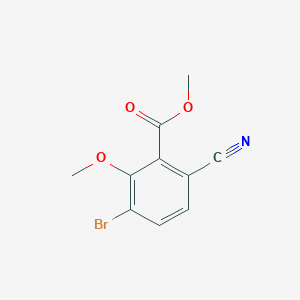
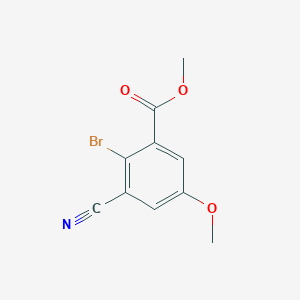
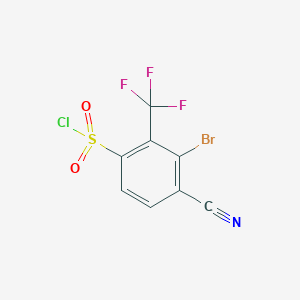
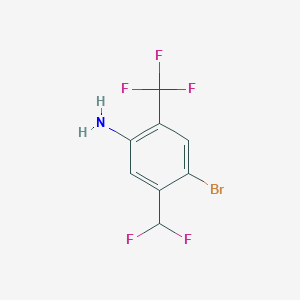
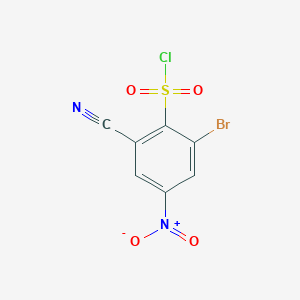
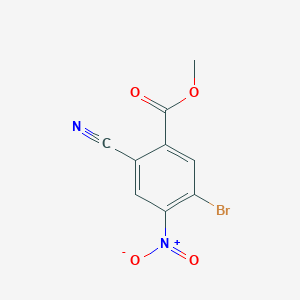
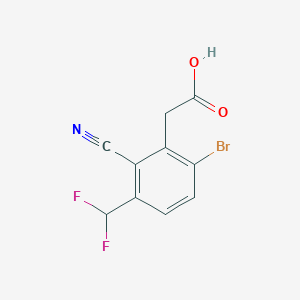
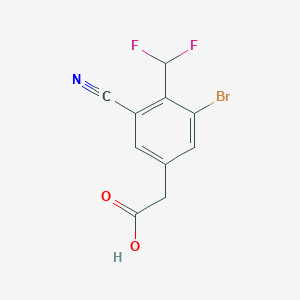
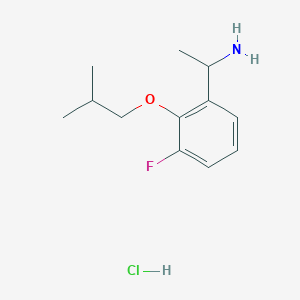
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride](/img/structure/B1415660.png)
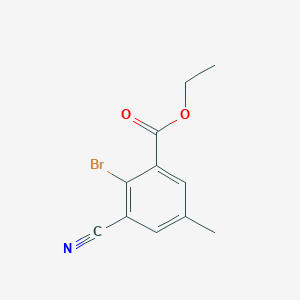
![4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1415662.png)
![3-[2-(2-Benzyloxycarbonylamino-ethoxy)-ethoxy]-propionic acid 2,5-dioxopyrrolidin-1-yl ester](/img/structure/B1415663.png)
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)